molecular formula C11H12O2 B13740391 5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 381220-71-9

5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13740391
CAS No.: 381220-71-9
M. Wt: 176.21 g/mol
InChI Key: OKIKFEXJASMAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes a hydroxyl group, two methyl groups, and a dihydroindenone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the oxidation of a precursor compound using chromium trioxide in acetic acid at a controlled temperature of 35-40°C . Another method includes the use of ultrasound irradiation, which has been found to be efficient in terms of time and synthetic performance .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using chromium trioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl and methyl groups can significantly influence its reactivity and interactions with biological targets.

Properties

CAS No.

381220-71-9

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-hydroxy-4,6-dimethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O2/c1-6-5-9-8(3-4-10(9)12)7(2)11(6)13/h5,13H,3-4H2,1-2H3

InChI Key

OKIKFEXJASMAOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2=O)C(=C1O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.